molecular formula C22H15F2NO4 B13571095 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,5-difluorobenzoic acid

4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,5-difluorobenzoic acid

Katalognummer: B13571095
Molekulargewicht: 395.4 g/mol
InChI-Schlüssel: KGYYJTHYHPJLMO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,5-difluorobenzoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an amino acid derivative. This compound is often used in peptide synthesis due to its stability and ability to protect amino groups during chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,5-difluorobenzoic acid typically involves the following steps:

    Fmoc Protection: The amino group is protected using the Fmoc group, which is introduced via a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate.

    Coupling Reaction: The protected amino acid is then coupled with 3,5-difluorobenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

    Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,5-difluorobenzoic acid undergoes several types of chemical reactions:

    Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms on the benzene ring.

    Coupling: It can participate in peptide coupling reactions to form peptide bonds with other amino acids.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Coupling: DCC or DIC with DMAP in an organic solvent like dichloromethane (DCM).

Major Products

    Deprotection: Free amino acid derivative.

    Substitution: Substituted benzoic acid derivatives.

    Coupling: Peptide chains with the desired sequence.

Wissenschaftliche Forschungsanwendungen

4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,5-difluorobenzoic acid is widely used in scientific research, particularly in:

    Peptide Synthesis: It serves as a building block for synthesizing peptides and proteins.

    Drug Development: The compound is used in the development of peptide-based drugs.

    Bioconjugation: It is employed in the conjugation of peptides to other molecules for biological studies.

    Material Science: The compound is used in the synthesis of novel materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,5-difluorobenzoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the desired reactions, the Fmoc group is removed to reveal the free amino group, allowing for further modifications or coupling reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid
  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
  • (2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid

Uniqueness

4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,5-difluorobenzoic acid is unique due to the presence of the difluorobenzoic acid moiety, which imparts distinct chemical properties such as increased reactivity and stability. This makes it particularly useful in specific peptide synthesis applications where these properties are advantageous.

Eigenschaften

Molekularformel

C22H15F2NO4

Molekulargewicht

395.4 g/mol

IUPAC-Name

4-(9H-fluoren-9-ylmethoxycarbonylamino)-3,5-difluorobenzoic acid

InChI

InChI=1S/C22H15F2NO4/c23-18-9-12(21(26)27)10-19(24)20(18)25-22(28)29-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-10,17H,11H2,(H,25,28)(H,26,27)

InChI-Schlüssel

KGYYJTHYHPJLMO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=C(C=C4F)C(=O)O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.